molecular formula C14H14ClF3N2O3 B11454223 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea

1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea

Cat. No.: B11454223
M. Wt: 350.72 g/mol
InChI Key: NBJMHOONAVUPCL-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzodioxole ring, and a cyclopentylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea typically involves multiple steps, including the formation of the benzodioxole ring, introduction of the trifluoromethyl group, and subsequent coupling with cyclopentylurea. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.

    Coupling with Cyclopentylurea: The final step involves the reaction of the intermediate with cyclopentyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone and 2’-Chloro-5’-(trifluoromethyl)acetophenone share structural similarities.

    Uniqueness: The presence of the benzodioxole ring and cyclopentylurea moiety in this compound imparts unique chemical and biological properties, making it distinct from other trifluoromethylated compounds.

Properties

Molecular Formula

C14H14ClF3N2O3

Molecular Weight

350.72 g/mol

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea

InChI

InChI=1S/C14H14ClF3N2O3/c15-8-5-6-10-11(7-8)23-14(22-10,13(16,17)18)20-12(21)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,19,20,21)

InChI Key

NBJMHOONAVUPCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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